molecular formula C26H25N3O3 B11123281 N-(3,4-dimethylphenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(3,4-dimethylphenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11123281
M. Wt: 427.5 g/mol
InChI Key: CPKLRXUXHUSFON-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-[1-(3-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by its intricate molecular structure, which includes a quinoxaline ring system and multiple substituents

Preparation Methods

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[1-(3-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The subsequent steps involve the introduction of the 3,4-dimethylphenyl group and the 3-methylbenzoyl group through various organic reactions such as Friedel-Crafts acylation and amide bond formation. Industrial production methods may involve optimization of these reactions to improve yield and purity.

Chemical Reactions Analysis

N-(3,4-DIMETHYLPHENYL)-2-[1-(3-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-[1-(3-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[1-(3-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

N-(3,4-DIMETHYLPHENYL)-2-[1-(3-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can be compared with other similar compounds, such as:

    N-(3,4-Dimethylphenyl)cyclohexanecarboxamide: This compound has a similar aromatic substitution pattern but lacks the quinoxaline ring system.

    N-(3,4-Dimethylphenyl)-1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-indole-3-carboxamide: This compound contains a different core structure (indole) and additional functional groups, leading to different chemical and biological properties.

The uniqueness of N-(3,4-DIMETHYLPHENYL)-2-[1-(3-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(3-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H25N3O3/c1-16-7-6-8-19(13-16)26(32)29-22-10-5-4-9-21(22)28-25(31)23(29)15-24(30)27-20-12-11-17(2)18(3)14-20/h4-14,23H,15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

CPKLRXUXHUSFON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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